molecular formula C24H19ClN2O5S B2762625 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686749-11-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2762625
CAS RN: 686749-11-1
M. Wt: 482.94
InChI Key: VOVVUKYSDBHEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H19ClN2O5S and its molecular weight is 482.94. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Properties

  • Antimalarial Activity : Sulfonamide derivatives, including structures similar to the specified compound, have demonstrated significant antimalarial activity. For instance, certain sulfonamides showed potent in vitro antimalarial activity, with IC50 values of <30µM, indicating their effectiveness against malaria parasites (Fahim & Ismael, 2021).
  • Potential Against COVID-19 : The same study also explored the potential application of these sulfonamides against COVID-19 through computational calculations and molecular docking studies, suggesting a broader antiviral application.

Antibacterial Properties

  • Antibacterial Agents : Research has shown that certain N-substituted sulfonamides, which are structurally similar to the compound , possess significant antibacterial properties. For example, a study synthesized new derivatives that exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition

  • α-Glucosidase and Acetylcholinesterase Inhibitors : Another research direction includes the investigation of enzyme inhibitory potential. Sulfonamides with benzodioxane and acetamide moieties have been shown to substantially inhibit yeast α-glucosidase and weakly inhibit acetylcholinesterase, offering potential therapeutic applications (Abbasi et al., 2019).

Anticonvulsant Evaluation

  • Anticonvulsant Activities : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, similar in structure to the compound, have been synthesized and evaluated for anticonvulsant activities. These compounds have shown significant activity in various tests, suggesting their potential as anticonvulsant drugs (Nath et al., 2021).

Molecular Docking and Drug Design

  • Anti-inflammatory and Cancer Therapy : Studies have also included the design and synthesis of related compounds for anti-inflammatory and cancer therapy applications. Molecular docking analysis has been used to predict interactions with biological targets (Al-Ostoot et al., 2020).

Metabolic Stability Improvement

  • Phosphoinositide 3-kinase/mammalian Target of Rapamycin Inhibitors : Research on similar compounds has focused on improving metabolic stability for inhibiting phosphoinositide 3-kinase and the mammalian target of rapamycin, indicating potential applications in cancer treatment (Stec et al., 2011).

Antimicrobial and Anticancer Agents

  • Synthesis of Antimicrobial and Anticancer Compounds : Some research has centered around the synthesis of lipophilic acetamide derivatives showing potential as antimicrobial and anticancer agents (Ahmed et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c25-19-7-3-1-5-16(19)12-27-13-23(18-6-2-4-8-20(18)27)33(29,30)14-24(28)26-17-9-10-21-22(11-17)32-15-31-21/h1-11,13H,12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVVUKYSDBHEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.